molecular formula C6H6ClF3N2O2S B2843445 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-96-4

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2843445
CAS No.: 1245823-96-4
M. Wt: 262.63
InChI Key: YZEFWUROVURYRI-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its biological activity .

Comparison with Similar Compounds

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride can be compared with other pyrazole derivatives such as:

The presence of the trifluoromethyl group in this compound makes it unique by enhancing its stability and lipophilicity, which can be advantageous in various applications.

Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O2S/c1-2-12-5(15(7,13)14)3-4(11-12)6(8,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEFWUROVURYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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